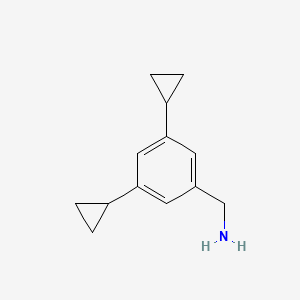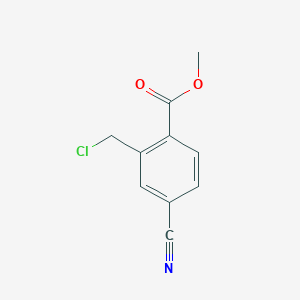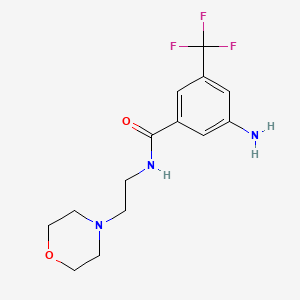
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound that belongs to the class of fluorinated pyridines. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability and reactivity, which makes them useful intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl iodide, to directly introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
Reduction: 5-Methyl-4-(trifluoromethyl)-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated Tetrazolo[1,5-a]pyrimidines: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Fluorinated Pyridines: Compounds such as 2-, 3-, and 4-fluoropyridines have similar properties and are used in similar applications.
Uniqueness
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the specific positioning of the trifluoromethyl group and the aldehyde functional group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical products .
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
5-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-3-12-6(4-13)2-7(5)8(9,10)11/h2-4H,1H3 |
Clave InChI |
QNZOFLBWRXTVBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N=C1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)


![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)



methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13920650.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole](/img/structure/B13920658.png)




